molecular formula C23H21F3N2O4 B2642423 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1219913-61-7

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2642423
CAS RN: 1219913-61-7
M. Wt: 446.426
InChI Key: MHLPWUCOKUFLRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The benzodioxole and trifluoromethyl phenyl groups contribute to the aromaticity of the molecule . The cyclopropane carbonyl and piperazine groups introduce additional complexity to the structure.

Scientific Research Applications

Thermal and Optical Studies

  • A study on a structurally similar compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealed insights into its thermal properties, structural aspects, and theoretical calculations. The study highlighted the stability of the structure in a specific temperature range and its potential applications in materials science (Karthik et al., 2021).

Antitubercular Activity

  • A series of compounds similar to the queried chemical showed promising antitubercular activities. These compounds were evaluated against Mycobacterium tuberculosis, highlighting their potential use in combating tuberculosis (Bisht et al., 2010).

HIV-1 Treatment

  • Research on a related compound, 873140, a noncompetitive allosteric antagonist of the CCR5 receptor, provided insights into its mechanism of action against HIV-1, indicating its potential application in HIV treatment (Watson et al., 2005).

Synthesis of Novel Derivatives

  • Studies have focused on synthesizing novel derivatives from compounds structurally related to the queried chemical. These studies provide valuable information on the synthesis methods and potential applications of these derivatives in various fields (Okimoto et al., 2012).

Neuroprotective Activity

  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, which are structurally related to the queried compound, was investigated, indicating potential applications in neuroprotection and treatment of neurological disorders (Largeron et al., 2001).

Anti-Mycobacterial Chemotypes

  • The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the queried chemical, has been identified as a new anti-mycobacterial chemotype, highlighting its potential in treating mycobacterial infections (Pancholia et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by similar compounds , it could be of interest in the fields of medicinal chemistry and drug discovery.

properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4/c24-23(25,26)18-4-2-1-3-15(18)21(29)27-7-9-28(10-8-27)22(30)17-12-16(17)14-5-6-19-20(11-14)32-13-31-19/h1-6,11,16-17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPWUCOKUFLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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